molecular formula C8H17N B13344617 (R)-3-(tert-Butyl)pyrrolidine

(R)-3-(tert-Butyl)pyrrolidine

Cat. No.: B13344617
M. Wt: 127.23 g/mol
InChI Key: LMVHALAYUBESJG-ZETCQYMHSA-N
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Description

®-3-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative with a tert-butyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyl)pyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative with a tert-butyl group. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of ®-3-(tert-Butyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding reduced amines or hydrocarbons .

Scientific Research Applications

®-3-(tert-Butyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(tert-Butyl)pyrrolidine is unique due to its chiral nature and the presence of the tert-butyl group, which imparts specific steric and electronic properties. These features make it valuable in asymmetric synthesis and as a precursor for developing chiral drugs and materials .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(3R)-3-tert-butylpyrrolidine

InChI

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

LMVHALAYUBESJG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCNC1

Canonical SMILES

CC(C)(C)C1CCNC1

Origin of Product

United States

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